![molecular formula C24H25N5O4 B2763997 Benzo[d][1,3]dioxol-5-yl(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 941965-86-2](/img/structure/B2763997.png)
Benzo[d][1,3]dioxol-5-yl(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 4-methoxyphenyl group, a 6-methylpyrimidin-2-yl group, and a piperazin-1-yl group . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzo[d][1,3]dioxol-5-yl group could be introduced via a condensation reaction . The 4-methoxyphenyl group could be introduced via a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol-5-yl group would likely contribute to the planarity of the molecule, while the piperazin-1-yl group could potentially introduce some three-dimensionality .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the piperazin-1-yl group could undergo reactions with acids to form salts . The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazin-1-yl group could potentially make the compound basic . The benzo[d][1,3]dioxol-5-yl group could potentially contribute to the compound’s lipophilicity .Scientific Research Applications
- Findings : Compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising anticancer effects, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2. Mechanistic studies revealed cell cycle arrest and apoptosis induction in CCRF-CEM cells .
- Method : A sensitive and selective Pb2+ sensor was developed by depositing a thin layer of Benzo[d][1,3]dioxol-5-yl(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) .
Anticancer Properties
Heavy Metal Ion Detection
Antitumor Activity
Drug Design and Optimization
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-16-13-22(26-18-4-6-19(31-2)7-5-18)27-24(25-16)29-11-9-28(10-12-29)23(30)17-3-8-20-21(14-17)33-15-32-20/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVMPLCPPVWXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone |
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